

Unveiling the Molecular Landscape of Kibdelin C1: A Technical Guide to Procyanidin C1

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Compound of Interest

Compound Name: *Kibdelin C1*

Cat. No.: *B018079*

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A Note on Nomenclature: The term "**Kibdelin C1**" does not correspond to a widely recognized compound in scientific literature. It is highly probable that this query refers to Procyanidin C1 (PCC1), a well-researched polyphenolic compound. This guide will proceed under the assumption that "**Kibdelin C1**" is synonymous with Procyanidin C1 and will detail its chemical structure, biological activities, and associated experimental methodologies.

Core Chemical Identity of Procyanidin C1

Procyanidin C1 is a B-type proanthocyanidin, specifically a trimer composed of three (-)-epicatechin units. These units are linked by (4 β → 8) bonds. Found naturally in various plants, including grapes, apples, and cinnamon, PCC1 is a subject of growing interest for its potential therapeutic applications.

Chemical Structure and Properties

The fundamental structure of Procyanidin C1 is characterized by its three interconnected flavan-3-ol monomers. This composition dictates its physicochemical properties and biological functions.

Table 1: Physicochemical Properties of Procyanidin C1

Property	Value	Source
Molecular Formula	C ₄₅ H ₃₈ O ₁₈	PubChem
Molecular Weight	866.8 g/mol	PubChem
IUPAC Name	(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol	PubChem
CAS Number	37064-30-5	PubChem
Solubility	Soluble in ethanol, DMSO, and dimethyl formamide (approx. 30 mg/ml). Soluble in PBS (pH 7.2) at approximately 10 mg/ml.	Cayman Chemical

Biological Activity and Quantitative Data

Procyanidin C1 exhibits a range of biological activities, with a significant focus in recent research on its senotherapeutic potential—the ability to selectively target and eliminate senescent cells.

Table 2: Quantitative Biological Data for Procyanidin C1

Parameter	Cell Line/Model	Concentration/ Dosage	Observed Effect	Reference
Senolytic Activity	Human primary stromal cells	Starts at 50 μ M	Selective killing of senescent cells.	Nature Metabolism
Cytotoxicity	Human primary stromal cells	No significant toxicity to non-senescent cells up to 200 μ M. Toxic to non-senescent cells at \geq 600 μ M.	Demonstrates a therapeutic window for senolytic activity.	Nature Metabolism
Apoptosis Induction	Human primary stromal cells	Not specified	Apoptotic effects observed within 12 hours, plateauing at 24 hours.	Nature Metabolism
Cell Viability	Human nucleus pulposus (NP) cells	10, 20, and 40 μ M	High cell viability maintained.	Journal of Translational Medicine
In Vivo Senolytic Efficacy	Mice with senescent mouse embryonic fibroblast injection	20 mg/kg; i.p.; for 7 days	Demonstrates in vivo senolytic activity.	MedChemExpress
Lifespan Extension	Old mice	20 mg/kg; p.o.; for 3 days	Increased lifespan.	MedChemExpress

Key Signaling Pathways Modulated by Procyanidin C1

Procyanidin C1 exerts its biological effects through the modulation of several key signaling pathways, particularly those involved in cellular senescence, apoptosis, and mitochondrial homeostasis.

SIRT3/FOXO3-Mediated Mitochondrial Dynamics

PCC1 has been shown to activate the SIRT3/FOXO3 signaling pathway, which plays a crucial role in maintaining mitochondrial health and function.^{[1][2]} This pathway is integral to the protective effects of PCC1 against cellular stress.

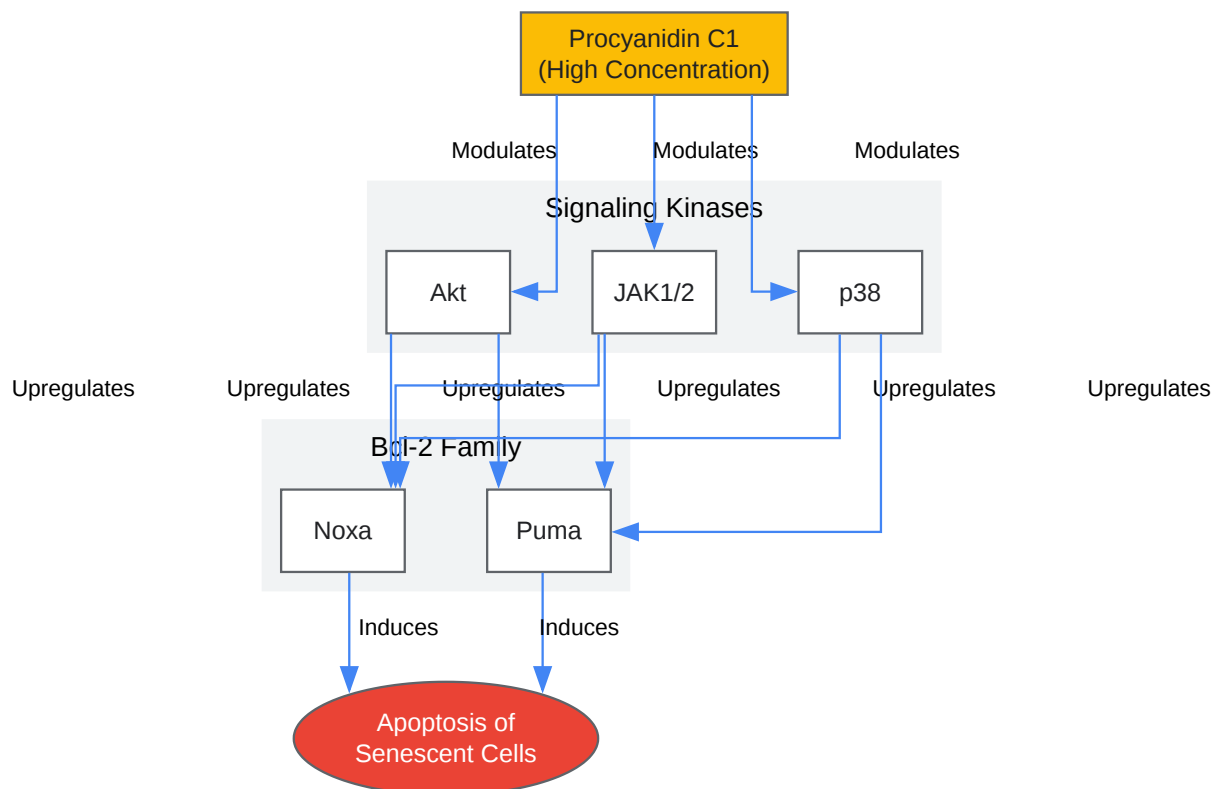


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Caption: Procyanidin C1 activation of the SIRT3/FOXO3 signaling pathway.

Induction of Apoptosis in Senescent Cells

At higher concentrations, PCC1 selectively induces apoptosis in senescent cells. This process is mediated by the upregulation of pro-apoptotic factors and involves key signaling kinases.



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Caption: Signaling pathways involved in PCC1-induced apoptosis of senescent cells.

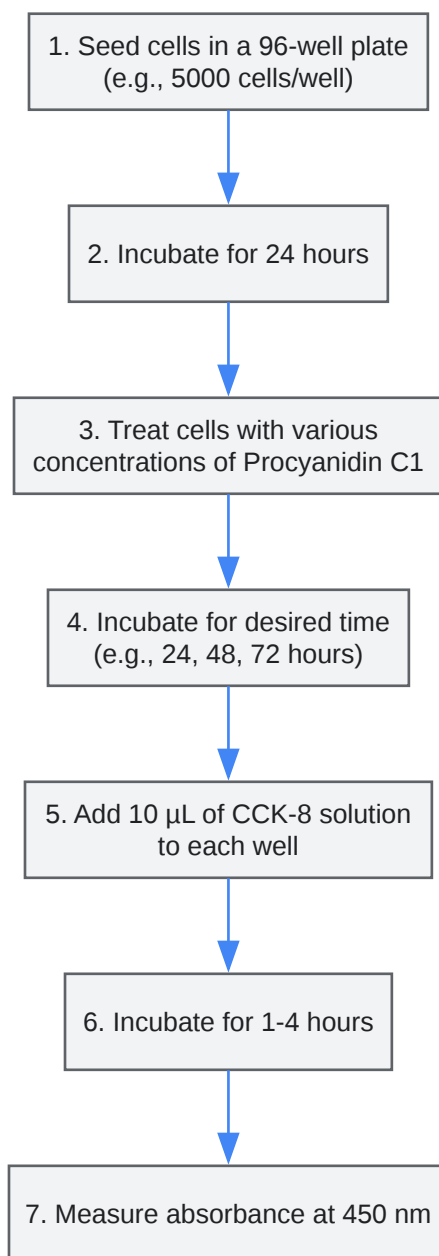
Experimental Protocols

The following are generalized protocols for key assays used to characterize the biological activity of Procyanidin C1. These should be adapted based on specific cell types and experimental conditions.

Cell Viability Assessment (CCK-8 Assay)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of Procyanidin C1 on cell viability.

Workflow for CCK-8 Assay



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Caption: Workflow for assessing cell viability using the CCK-8 assay.

Detailed Steps:

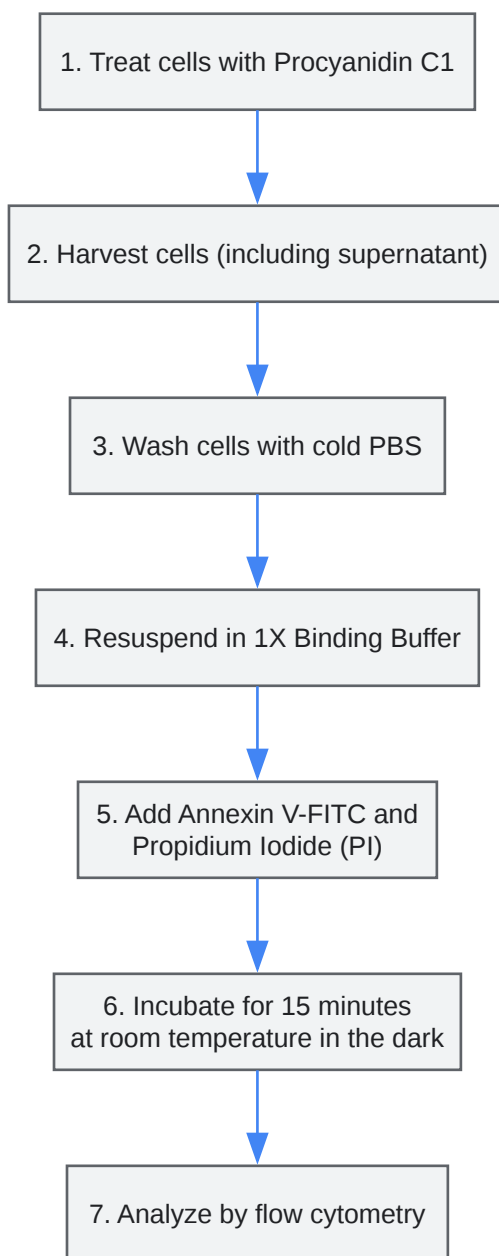
- Cell Seeding: Seed a 96-well plate with a cell suspension at a density of approximately 5,000 cells per well in 100 µL of culture medium.

- Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Treatment: Prepare serial dilutions of Procyanidin C1 in culture medium and add 10 µL to the respective wells. Include vehicle-only wells as a control.
- Incubation with Compound: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
- Final Incubation: Incubate the plate for 1-4 hours at 37°C.
- Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is proportional to the absorbance.

Apoptosis Detection (Annexin V and Propidium Iodide Staining)

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by Procyanidin C1.

Workflow for Apoptosis Assay



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Caption: Workflow for detecting apoptosis via Annexin V and PI staining.

Detailed Steps:

- Cell Treatment: Culture cells to the desired confluency and treat with Procyanidin C1 for the specified time.

- **Cell Harvesting:** Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
- **Washing:** Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.
- **Resuspension:** Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1×10^6 cells/mL.
- **Staining:** To 100 μ L of the cell suspension, add 5 μ L of FITC-conjugated Annexin V and 5 μ L of Propidium Iodide.
- **Incubation:** Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- **Analysis:** Add 400 μ L of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. The analysis will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

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References

- 1. Procyanidin C1 ameliorates acidic pH stress induced nucleus pulposus degeneration through SIRT3/FOXO3-mediated mitochondrial dynamics - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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